2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isopropylamine derivative under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in a solvent such as ethanol or methanol. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring.
3-(3-Methyl-1H-pyrazol-1-yl)propanamide: Lacks the isopropylamino group.
Uniqueness
2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to the presence of both the isopropylamino and 3-methyl-1H-pyrazol-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)12-9(10(11)15)6-14-5-4-8(3)13-14/h4-5,7,9,12H,6H2,1-3H3,(H2,11,15) |
InChI Key |
YZRXMTFYEFBSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C(=O)N)NC(C)C |
Origin of Product |
United States |
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